N-Benzyl-5-bromo-N-methylpyridin-3-amine
Description
N-Benzyl-5-bromo-N-methylpyridin-3-amine is a pyridine derivative featuring a bromine atom at position 5, a benzyl group attached to the amine at position 3, and a methyl group on the nitrogen. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C13H13BrN2 |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-7-12(14)8-15-9-13/h2-9H,10H2,1H3 |
InChI Key |
ASLGSLYMXWUFQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-methylpyridin-3-amine typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are also crucial in industrial settings to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-bromo-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted pyridine derivative .
Scientific Research Applications
N-Benzyl-5-bromo-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below compares key structural features and properties of N-Benzyl-5-bromo-N-methylpyridin-3-amine with similar compounds from the evidence:
Notes:
- Positional Isomerism : The location of the amine group (position 2 vs. 3) significantly impacts electronic properties and reactivity. For example, nitro-substituted analogs at position 3 (e.g., ) are more electrophilic than those with electron-donating groups like methoxy ().
- Substituent Effects : Bromine at position 5 is common across analogs, likely facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl () and nitro () groups introduce electron-withdrawing effects, altering reactivity and stability.
Physicochemical Properties
- Molecular Weight : Ranges from 217.04 g/mol (methoxy-substituted, ) to 333.73 g/mol (trifluoromethyl-substituted, ). Larger substituents (e.g., CF₃, t-Bu) increase molecular weight and steric bulk.
- Solubility : Methoxy groups () improve aqueous solubility, while halogenated or alkylated analogs () are more lipophilic.
- Reactivity : Bromine at position 5 enables functionalization via palladium-catalyzed reactions, as seen in pyridine derivative synthesis ().
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